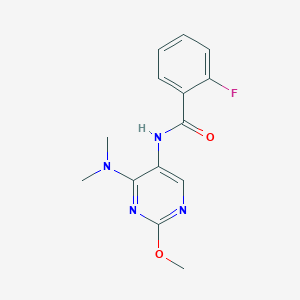

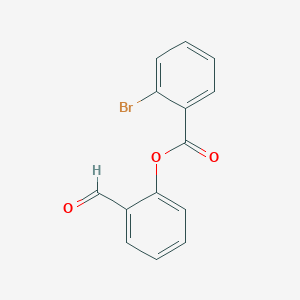

Ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a compound with the CAS Number: 73672-37-4 . It’s a liquid with a molecular weight of 179.18 .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI Code. For Ethyl 2-oxo-2-(pyridin-3-yl)acetate, the InChI Code is 1S/C9H9NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Esters, like Ethyl 2-oxo-2-(pyridin-3-yl)acetate, can undergo several types of reactions, including hydrolysis, alcoholysis, and aminolysis . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study focused on the synthesis and characterization of a new pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, utilizing FT-IR, 1H- and 13C-NMR, and ESI-MS techniques. The (E)-configuration of this compound was confirmed through single-crystal X-ray diffraction. The research further explored the compound's theoretical and vibrational properties, highlighting its higher reactivity compared to other compounds, supported by various spectroscopic predictions and Hirshfeld surface analysis to understand intermolecular interactions (Kalai et al., 2021).

Corrosion Inhibition

Another application involves the use of a similar compound, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, to study its effect on the corrosion inhibition of mild steel in a hydrochloric acid solution. The study employed weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, revealing that the inhibitor's efficiency increases with concentration, reaching a maximum value at a specific concentration, acting as a mixed inhibitor with a predominance in the cathodic domain (Ghazoui et al., 2017).

Organic Synthesis

Research into the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process has been reported. This method employed ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This annulation process is significant for the synthesis of ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate derivatives, showcasing an expansion of reaction scope and high diastereoselectivities (Zhu et al., 2003).

Antimicrobial and Antioxidant Activities

A novel approach in the synthesis of pyridine and fused pyridine derivatives, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, has been explored for antimicrobial and antioxidant activities. This research led to the development of various derivatives, which were evaluated for their biological activities, indicating the potential of this compound in contributing to the synthesis of compounds with significant antimicrobial and antioxidant properties (Flefel et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on a compound like “Ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate” could involve exploring its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activities .

Eigenschaften

IUPAC Name |

ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-13(18)9-16-12(17)6-5-11(15-16)10-4-3-7-14-8-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFINYMUCSQZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2862022.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)